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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

Get Quote

Chemical Identification and Characterization

Axitinib Impurity 2 is a specified impurity observed during the manufacturing process or stability studies of

Axitinib drug substance and products. This impurity must be adequately monitored and controlled within

established limits to ensure final drug product quality, safety, and efficacy.

Structural Information and Properties

Axitinib Impurity 2 has been identified as a dimeric compound with the following chemical

characteristics:

Chemical Name: 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-
methyl-benzamide] [1]

Molecular Formula: C₄₄H₃₆N₈O₂S₂ [2] [1]
Molecular Weight: 772.95 g/mol [2] [1]

CAS Registry Number: 1428728-83-9 [2] [1]
Appearance: Pale beige solid [1]

Table 1: Chemical Identification of Axitinib Impurity 2
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Parameter Specification

IUPAC Name 2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-
methyl-benzamide]

Molecular
Formula

C₄₄H₃₆N₈O₂S₂

Molecular Weight 772.95 g/mol

CAS Number 1428728-83-9

Appearance Pale beige solid

Analytical Method Development

HPLC Method Conditions

Based on the published RP-HPLC method for Axitinib analysis [3], the following conditions are

recommended for separation and quantification of Axitinib Impurity 2:

Column: Symmetry C₁₈ or equivalent
Mobile Phase: Acetonitrile:0.1M Acetic Acid (50:50 v/v)

Flow Rate: 1.2 mL/min
Detection: UV at 254 nm

Temperature: Ambient
Injection Volume: 10-20 µL

Run Time: 15-20 minutes (to be optimized for impurity separation)

Method Validation Parameters

The analytical method must be validated according to ICH guidelines with the following parameters [3]:
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Method Validation Parameters

Specificity
Ensure separation from

other impurities

Linearity
10-50 ppm range

Precision
RSD < 2%

Accuracy
Recovery 98-102%

Robustness
Reliable under varied

conditions

LOD/LOQ
Sensitivity determination

Click to download full resolution via product page

Diagram 1: Method validation parameters for impurity analysis

Experimental Protocols

Preparation of Standard Solutions

Primary Standard Stock Solution:

Accurately weigh approximately 10 mg of Axitinib Impurity 2 reference standard
Transfer to a 100 mL volumetric flask

Dissolve in and dilute to volume with diluent (acetonitrile:water, 50:50 v/v)
Sonicate for 10 minutes to ensure complete dissolution

Final concentration: 100 µg/mL

Working Standard Solutions:

Prepare serial dilutions from stock solution to cover concentration range of 10-50 ppm
Use same diluent for all preparations

Prepare fresh daily or validate stability under storage conditions

System Suitability Test

Perform system suitability tests before each analytical sequence:

Table 2: System Suitability Criteria
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Parameter Acceptance Criteria

Theoretical Plates > 2000

Tailing Factor ≤ 2.0

Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections

Resolution > 2.0 from nearest peak

Sample Analysis Procedure

Mobile Phase Preparation: Prepare fresh mobile phase daily by mixing Acetonitrile and 0.1M Acetic

Acid in 50:50 ratio. Filter through 0.45 µm membrane filter and degas by sonication.
System Equilibration: Equilibrate HPLC system with mobile phase for at least 30 minutes at 1.2

mL/min flow rate.
Blank Injection: Inject diluent to confirm no interfering peaks at retention time of interest.

Standard Injection: Inject working standard solutions in duplicate.
Sample Injection: Inject prepared test samples (typically 1-2 mg/mL of Axitinib spiked with known

impurities).
Data Analysis: Integrate peaks and calculate impurity concentrations against standard curve.

Quality Control Applications for ANDA

Axitinib Impurity 2 reference standard is essential for multiple QC applications in ANDA submissions [4]

[5]:

Regulatory Applications
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ANDA QC Applications

Method Development
Establish separation

conditions

Method Validation
(AMV)

ICH parameter verification

Quality Control
Routine batch testing

Stability Studies
Forced degradation and

long-term studies

Specification Setting
Justification of limits
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Diagram 2: ANDA quality control applications

Specification Setting and Control

Establish scientifically justified specifications for Axitinib Impurity 2 based on:

Batch Analysis Data: Review of multiple commercial and stability batches
Toxicological Assessment: Based on ICH Q3A/Q3B guidelines

Process Capability: Demonstrated control during manufacturing
Stability Trends: Increase over product shelf-life

Recommended reporting, identification, and qualification thresholds should follow ICH guidelines based on

maximum daily dose of Axitinib.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 8 Tech Support

https://www.smolecule.com/products/s1790298?utm_src=pdf-body-img
https://www.smolecule.com/products/s1790298?utm_src=pdf-body
https://www.smolecule.com/products/s1790298?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Stability Studies and Forced Degradation

Protocol for Forced Degradation Studies

Perform forced degradation studies on Axitinib drug substance to elucidate impurity formation pathways:

Acidic Hydrolysis: Expose to 0.1N HCl at 60°C for 24 hours

Basic Hydrolysis: Expose to 0.1N NaOH at 60°C for 24 hours
Oxidative Degradation: Expose to 3% H₂O₂ at room temperature for 24 hours

Photolytic Degradation: Expose to UV and visible light as per ICH Q1B
Thermal Degradation: Heat at 80°C for 30 days

Monitor formation of Axitinib Impurity 2 and other related substances under these stress conditions to

establish degradation pathways and method stability-indicating capability.

Regulatory Considerations

Reference Standard Qualification

Axitinib Impurity 2 reference standard must be properly qualified with the following documentation:

Certificate of Analysis with full characterization data [1]
Identity Confirmation: by IR, NMR, or MS

Purity Assignment: by HPLC area normalization or mass balance
Expiry Date: Supported by stability data

ANDA Submission Requirements

Include the following information related to Axitinib Impurity 2 in ANDA submissions:

Method Validation Data: Complete validation report as per ICH Q2(R1)

Batch Analysis Results: Data from at least 3 consecutive production batches
Stability Data: Demonstration of control over shelf-life

Justification of Specifications: Based on development and stability data
Toxicological Assessment: If above identification threshold
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Handling and Storage

Storage Conditions: Store at room temperature in tightly closed container
Handling Precautions: Protect from light and moisture [6]

Stability: Evaluate standard solution stability for routine analytical use
Shipping: Ambient temperature [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.chemwhat.com/tag/axitinib/
https://www.synzeal.com/en/axitinib-impurity-f
https://www.smolecule.com/products/s1790298?utm_src=pdf-custom-synthesis
https://toref-standards.com/impurity-standards/axitinib-impurity-2/
https://www.tlcstandards.com/ProdDetail.aspx?ID=A-188002&name=AXITINIB
https://www.academia.edu/44840023/RP_HPLC_Method_Development_and_Validation_for_The_Analysis_of_Pharmaceutical_Drug_AXITINIB
https://www.synzeal.com/en/axitinib-impurity-f
https://www.synzeal.com/en/axitinib-nitroso-impurity-2
https://www.chemwhat.com/tag/axitinib/
https://www.smolecule.com/products/b1790298#axitinib-impurity-2-for-anda-applications
https://www.smolecule.com/products/b1790298#axitinib-impurity-2-for-anda-applications
https://www.smolecule.com/products/b1790298#axitinib-impurity-2-for-anda-applications
https://www.smolecule.com/products/s1790298?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
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